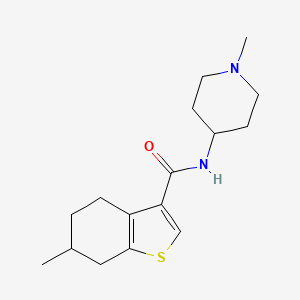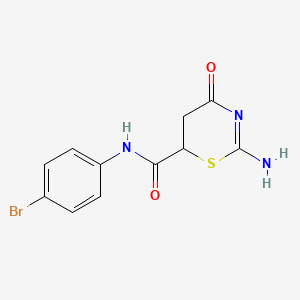![molecular formula C22H24N2O4S B5178643 pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)
pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate, also known as NSC-163501, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonylurea derivatives, which are known to have various biological activities.
Mecanismo De Acción
The mechanism of action of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate involves the inhibition of various enzymes, such as carbonic anhydrase and ATP-sensitive potassium channels. This inhibition leads to various physiological effects, such as the inhibition of cancer cell growth and the reduction of blood glucose levels.
Biochemical and Physiological Effects:
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of blood glucose levels, and the protection of neurons from oxidative stress. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate. One potential direction is the development of more selective and less toxic analogs of this compound for use in scientific research. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various disease treatments. Finally, the use of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate in combination with other drugs may also be explored to enhance its therapeutic effects.
In conclusion, pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate is a synthetic compound that has potential applications in various scientific research areas, including cancer therapy, diabetes treatment, and neurological disorders. Its mechanism of action involves the inhibition of various enzymes, leading to various physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that may lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate involves the reaction between 4-aminobenzenesulfonamide and 1-naphthyl isocyanate in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been studied for its potential applications in various scientific research areas, including cancer therapy, diabetes treatment, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, it has been found to have hypoglycemic effects, making it a potential treatment option for diabetes. Furthermore, pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-2-3-6-16-28-22(25)23-18-12-14-19(15-13-18)29(26,27)24-21-11-7-9-17-8-4-5-10-20(17)21/h4-5,7-15,24H,2-3,6,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNPADAMUTRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

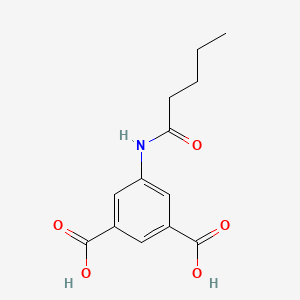
![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5178582.png)
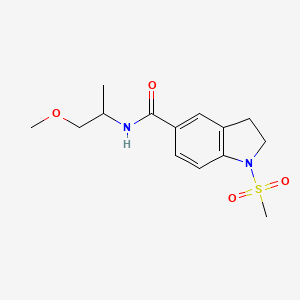
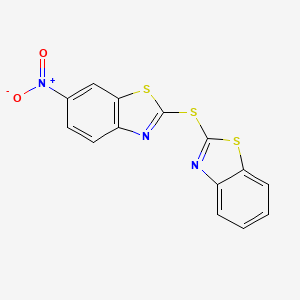
![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)
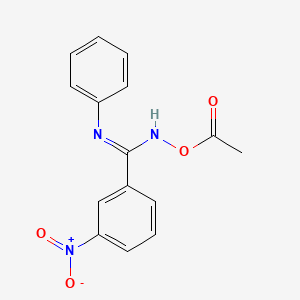
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
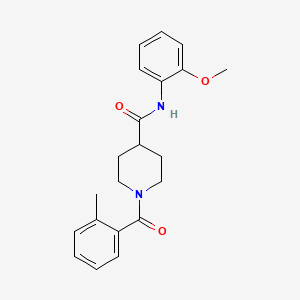
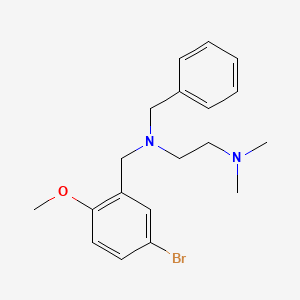
![2-nitro-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5178626.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)
